molecular formula C10H20N2 B13014818 N-methyl-octahydro-1H-quinolizin-1-amine CAS No. 1423030-94-7

N-methyl-octahydro-1H-quinolizin-1-amine

Cat. No.: B13014818
CAS No.: 1423030-94-7
M. Wt: 168.28 g/mol
InChI Key: HWLXBPBFWALHTP-UHFFFAOYSA-N
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Description

N-methyl-octahydro-1H-quinolizin-1-amine is a chemical compound with the molecular formula C11H22N2 It is a derivative of quinolizidine, a bicyclic amine, and features a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-octahydro-1H-quinolizin-1-amine typically involves the reduction of quinolizidine derivatives followed by methylation. One common method is the hydrogenation of quinolizidine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting octahydro-1H-quinolizin-1-amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation and methylation steps.

Chemical Reactions Analysis

Types of Reactions

N-methyl-octahydro-1H-quinolizin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of N-methyl-quinolizidine-1-one.

    Reduction: Formation of N-methyl-octahydro-quinolizidine derivatives.

    Substitution: Formation of various N-substituted quinolizidine derivatives.

Scientific Research Applications

N-methyl-octahydro-1H-quinolizin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-octahydro-1H-quinolizin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-quinolizidine: A structurally similar compound with a different degree of hydrogenation.

    Octahydro-quinolizidine: Lacks the methyl group on the nitrogen atom.

    N-methyl-piperidine: A simpler analog with a single ring structure.

Uniqueness

N-methyl-octahydro-1H-quinolizin-1-amine is unique due to its bicyclic structure and the presence of a methyl group on the nitrogen atom. This combination of features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

1423030-94-7

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine

InChI

InChI=1S/C10H20N2/c1-11-9-5-4-8-12-7-3-2-6-10(9)12/h9-11H,2-8H2,1H3

InChI Key

HWLXBPBFWALHTP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN2C1CCCC2

Origin of Product

United States

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